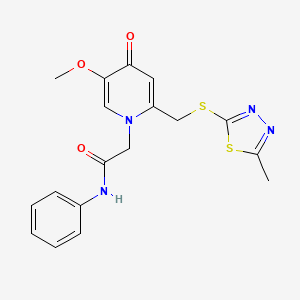

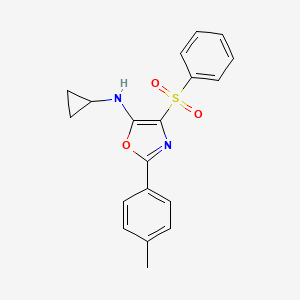

2-((2-(二甲基氨基)乙基)氨基)-4-((3,5-二甲基苯基)氨基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid" is a structurally complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis of methyl 2-benzoylamino-3-oxobutanoate involves the conversion of hippuric acid into an oxazolone derivative, which is then hydrolyzed . Another related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been synthesized and characterized through various analytical techniques, including IR, NMR, and X-ray diffraction .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from readily available precursors. For example, the synthesis of methyl 2-benzoylamino-3-oxobutanoate starts with hippuric acid, which undergoes a reaction with N,N-dimethylacetamide and phosphorus oxychloride to form an oxazolone derivative. This intermediate is then hydrolyzed to yield the final product . Similarly, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic and crystallographic techniques. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single-crystal X-ray diffraction studies . The vibrational wavenumbers were computed using HF and DFT methods, and the NH stretching frequency was observed to be red-shifted, indicating proton transfer to a neighboring oxygen atom .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, involving steps such as condensation, hydrolysis, and ring-opening reactions. The reactivity of these compounds can be further explored by treating them with various reagents. For example, methyl 2-benzoylamino-3-oxobutanoate was reacted with hydrazines to yield pyrazolone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through different analytical methods. The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined to belong to a triclinic unit cell, and intermolecular hydrogen bonds were observed to link the molecules into chains . The thermal stability was assessed using DTA and TGA analysis, and the absorption wavelength was determined by UV-Vis spectrophotometry . The first hyperpolarizability and infrared intensities of the compound were also reported, providing insight into its potential nonlinear optical properties .

科学研究应用

合成和化学性质

研究人员已经开发了合成类似于2-((2-(二甲基氨基)乙基)氨基)-4-((3,5-二甲基苯基)氨基)-4-氧代丁酸结构的化合物的方法,重点关注它们独特的化学性质以及在创造新型分子方面的潜在应用。例如,合成乙基2-[(2,2-二苯甲酰)乙烯基]氨基-3-二甲基氨基丙烯酸酯展示了该化合物在生成融合的3-氨基吡喃-2-酮和3-氨基咪唑并咪唑嘧啶-4(4H)-酮方面的实用性,展示了这些结构可能的多样化化学转化 (Gorazd Soršak, B. Stanovnik, & S. Grdadolnik, 1998)。

光学和电子性质

对相关化合物的光学和电子性质进行的研究揭示了它们在先进材料科学中的潜力。例如,合成和光学性质的4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-yl氨基}乙氧基)-4-氧代丁酸作为β-淀粉蛋白的荧光探针展示了它在检测生物靶标中的应用,突显了它在分子诊断中的重要性,例如用于阿尔茨海默病 (Huan-bao Fa et al., 2015)。

光催化应用

通过在光照条件下的反应性来探索相关化合物的光催化应用。例如,通过远程氢迁移光环化2-(二苄氨基)乙基-4-苯基-3-氧代丁酸酯展示了这些化合物在特定条件下的复杂化学行为,为通过光化学途径合成环状结构提供了见解 (T. Hasegawa, K. Mukai, Kimiko Mizukoshi, & M. Yoshioka, 1990)。

分析和传感应用

基于类似于2-((2-(二甲基氨基)乙基)氨基)-4-((3,5-二甲基苯基)氨基)-4-氧代丁酸的结构框架开发的荧光探针用于检测离子和分子,展示了这些化合物在分析化学中的实用性。例如,基于两种机制的水溶液中Cu2+、Hg2+和氨基酸的荧光探针展示了该化合物在传感应用中的多功能性,强调了它在环境监测和生物分析中的潜力 (Chaoxia Guo et al., 2014)。

属性

IUPAC Name |

2-[2-(dimethylamino)ethylamino]-4-(3,5-dimethylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-11-7-12(2)9-13(8-11)18-15(20)10-14(16(21)22)17-5-6-19(3)4/h7-9,14,17H,5-6,10H2,1-4H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRCEBFTJGGOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCN(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2524236.png)

![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)

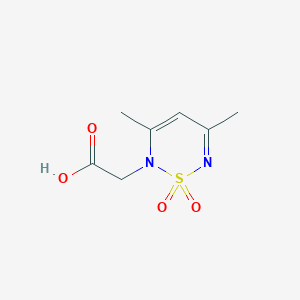

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)

![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2524242.png)

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)